
N-methyl-L-alanine Allyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-L-alanine Allyl Ester Hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is commonly used in organic synthesis and peptide synthesis due to its versatile reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-L-alanine Allyl Ester Hydrochloride can be synthesized through the esterification of N-methyl-L-alanine with allyl alcohol in the presence of a suitable acid catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt of the ester. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
N-methyl-L-alanine Allyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
N-methyl-L-alanine Allyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and bioactive peptides.
Industry: The ester is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-L-alanine Allyl Ester Hydrochloride involves its interaction with various molecular targets In peptide synthesis, the ester group facilitates the formation of peptide bonds through nucleophilic attack by amino groupsThe hydrochloride salt enhances the solubility and stability of the compound in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
L-Alanine Methyl Ester Hydrochloride: Similar in structure but with a methyl ester group instead of an allyl ester group.
N-methyl-L-alanine Methyl Ester Hydrochloride: Similar but with a methyl ester group.
L-Alanine Ethyl Ester Hydrochloride: Similar but with an ethyl ester group.
Uniqueness
N-methyl-L-alanine Allyl Ester Hydrochloride is unique due to its allyl ester group, which provides additional reactivity and versatility in chemical synthesis. The presence of the N-methyl group also influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
prop-2-enyl (2S)-2-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4-5-10-7(9)6(2)8-3;/h4,6,8H,1,5H2,2-3H3;1H/t6-;/m0./s1 |
InChI Key |
KONKDICOWGQSHV-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC=C)NC.Cl |
Canonical SMILES |
CC(C(=O)OCC=C)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)
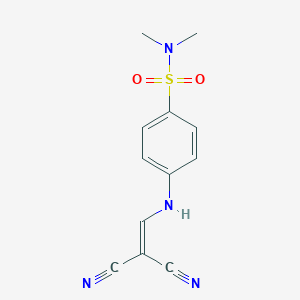
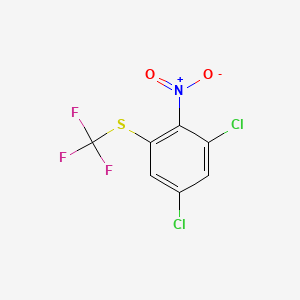


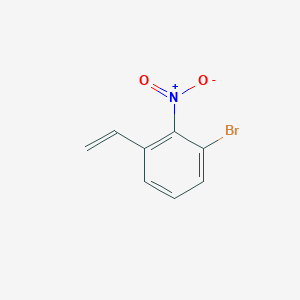
![(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060572.png)
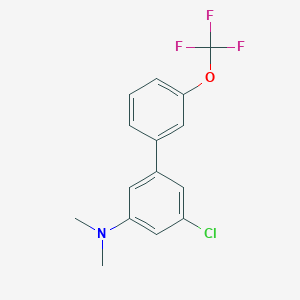
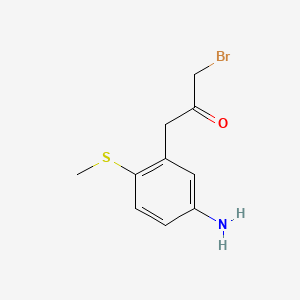
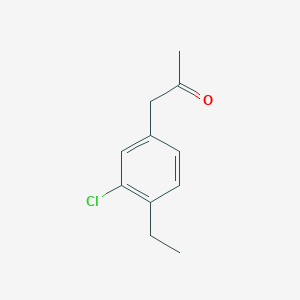
![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)


